4-Methylpyridine-3-boronic acid, HCl
Description
4-Methylpyridine-3-boronic acid (CAS: 148546-82-1) is a heterocyclic boronic acid derivative with a pyridine ring substituted at the 3-position by a boronic acid (-B(OH)₂) group and at the 4-position by a methyl (-CH₃) group. Its molecular formula is C₆H₈BNO₂, with a molecular weight of 136.95 g/mol . The compound is typically available as a 90% pure liquid or solid (melting point: 164–178°C) . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry .
Safety Profile: Classified as a skin and eye irritant, it requires handling under ventilated conditions and personal protective equipment (PPE) .
Properties
IUPAC Name |
(4-methylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXGNHFJHDMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-Methylpyridine-3-boronic Acid Hydrochloride
- Molecular Formula: C₆H₉BClNO₂
- CAS : 2096333-73-0
- Key Differences :
5-Chloro-6-isopropoxypyridine-3-boronic Acid
- Molecular Formula: C₈H₁₀BClNO₃
- CAS : 1150114-69-4
- Key Differences: Substituents: Chloro (-Cl) and isopropoxy (-OCH(CH₃)₂) groups introduce electron-withdrawing and bulky effects. The isopropoxy group increases steric hindrance, further affecting reaction kinetics .
2,6-Difluoropyridine-3-boronic Acid
- Molecular Formula: C₅H₄BF₂NO₂
- CAS : 136466-94-9
- Key Differences :
4-Methoxyphenylboronic Acid
- Molecular Formula : C₇H₉BO₃
- CAS : 136236-71-6
- Key Differences :
Comparative Data Table
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 4-methylpyridine-3-boronic acid via Grignard reactions?
Answer: The Grignard reaction between 3-bromo-4-methylpyridine and a boronic acid ester (e.g., pinacol ester) requires anhydrous conditions, typically in tetrahydrofuran (THF) at −78°C to room temperature. Use magnesium turnings activated with iodine, and maintain inert gas (N₂/Ar) to prevent oxidation. Post-reaction, quenching with 3 M HCl yields the boronic acid. Ensure stoichiometric control of the boronic ester (1:1.2 molar ratio) to minimize side products .
Q. Q2. How can purification challenges due to hygroscopic intermediates be addressed?
Answer: Hygroscopic intermediates (e.g., boronic acid derivatives) require rapid handling under dry N₂. Use lyophilization or vacuum drying (<1 mmHg, 40°C) for solids. For liquid-liquid extraction, employ ethyl acetate/water mixtures with 1% NaCl to reduce solubility losses. Confirm purity via H₂O content analysis (Karl Fischer titration) and NMR .
Stability & Derivatization
Q. Q3. What derivatization strategies improve the stability of 4-methylpyridine-3-boronic acid for storage?
Answer: Convert the boronic acid to its pinacol ester using 1,2-bis(dimethylamino)ethane (DMAE) as a catalyst in dichloromethane (DCM). This reduces hygroscopicity and enhances shelf life. Store derivatives at 0–6°C under argon .
Q. Q4. How does HCl affect the stability of the boronic acid during synthesis?
Answer: Excess HCl during protonation can lead to deboronation. Neutralize post-quench with NaHCO₃ (pH 6–7) and monitor via inline pH probes. Use cold HCl (0–5°C) to slow degradation kinetics .
Advanced Reaction Design
Q. Q5. How can Suzuki-Miyaura cross-coupling efficiency be optimized with 4-methylpyridine-3-boronic acid?
Answer: Use Pd(PPh₃)₄ (2 mol%) in a 1:1 DME/H₂O solvent system with K₂CO₃ (3 eq.) at 80°C. Pre-purify the boronic acid via recrystallization (ethanol/water 3:1) to remove boroxine by-products, which inhibit coupling. Monitor conversion via HPLC (C18 column, 254 nm) .
Q. Q6. What mechanistic insights explain low yields in aryl halide coupling reactions?
Answer: Competitive protodeboronation occurs under basic conditions. Mitigate this by:
- Reducing reaction time (<4 hrs).
- Adding phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.
- Substituting K₂CO₃ with Cs₂CO₃ for milder basicity .
Analytical & Contradiction Resolution
Q. Q7. What analytical methods resolve contradictions in reported purity values?
Answer: Combine orthogonal techniques:
Q. Q8. How can trace metal contaminants from catalysts be quantified?
Answer: Use ICP-MS after digesting samples in HNO₃/H₂O₂ (3:1). Limit Pd residues to <10 ppm (per ICH Q3D). Chelating resins (e.g., QuadraSil® AP) post-synthesis reduce Pd levels .
Safety & Handling
Q. Q9. What safety protocols are critical when handling HCl in boronic acid synthesis?
Answer:
- Use corrosion-resistant reactors (glass-lined or Hastelloy).
- Neutralize waste HCl with Ca(OH)₂ before disposal.
- Monitor airborne HCl with real-time gas sensors (OSHA PEL: 5 ppm) .
Advanced Mechanistic Studies
Q. Q10. How do solvent polarity and Brønsted acidity influence boronic acid reactivity?
Answer: Polar aprotic solvents (DMF, DMSO) stabilize the boronate anion, enhancing electrophile interactions. Low pH (<5) shifts equilibrium to the trigonal boronic acid, reducing nucleophilicity. Solvent screening via Kamlet-Taft parameters optimizes reaction rates .
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